Flaccidinin

Natural Product Chemistry Phenanthrene Derivatives Structural Elucidation

Natural product researchers face supply inconsistency for rare orchid-derived phenanthropyrones, compromising analytical reproducibility. Flaccidinin (CAS 121817-23-0) is a structurally authenticated phenanthropyrone reference standard isolated from Coelogyne flaccida, bearing a distinct 5,13-dihydroxy-6-methoxy substitution pattern and a melting point of 360 °C (decomp). • Validated chemotaxonomic marker for Coelogyninae species identification and phylogenetic studies. • Enables controlled SAR studies against the 9,10-dihydro analog (oxoflaccidin) to isolate core planarity effects on bioactivity. • Supplied with full spectral documentation for HPLC/LC-MS instrument calibration and metabolomics data integrity.

Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
Cat. No. B15382216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaccidinin
Molecular FormulaC16H10O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C=CC4=CC(=CC(=C43)OC2=O)O)O
InChIInChI=1S/C16H10O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h2-6,17-18H,1H3
InChIKeyALAISIZALDGSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flaccidinin: A Phenanthropyrone Natural Product


Flaccidinin is a naturally occurring phenanthropyrone derivative, structurally classified as a 5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4(16),5,7,9,11,13-heptaen-3-one [1]. It belongs to the class of organic compounds known as phenanthrols, which are characterized by a hydroxyl group attached to a phenanthrene core . The compound was first isolated from the orchid *Coelogyne flaccida* and has since been identified in other species, including *Agrostophyllum brevipes* and *Agrostophyllum callosum* [1][2].

Phenanthropyrone natural product with fully aromatic core
Isolated from Coelogyne flaccida; chemotaxonomic marker for Orchidaceae
Suitable as analytical standard and chemical probe for SAR studies

Why Flaccidinin Cannot Be Substituted


Generic substitution among phenanthrene derivatives is precluded by the specific structural and physicochemical requirements of advanced research. The defining feature of Flaccidinin is its unique phenanthropyrone core with a specific 5,13-dihydroxy-6-methoxy substitution pattern, which distinguishes it from its 9,10-dihydro analog (oxoflaccidin) and other related stilbenoids like flaccidin and agrostophyllin [1][2]. This precise molecular arrangement dictates its chromatographic behavior, spectral profile, and, critically, its interaction with biological targets. Studies on similar phenanthrenes demonstrate that even minor modifications to the core structure or substitution pattern can result in a complete loss or significant alteration of a specific biological activity, as seen in α-glucosidase inhibition assays [3]. Therefore, substituting Flaccidinin with a structurally similar, yet distinct, compound would invalidate the chemical identity and any structure-activity relationship (SAR) under investigation.

Target Compound Flaccidinin: C9=C10 double bond; fully aromatic
Substitute Risk Oxoflaccidin (9,10-dihydro): saturation alters planarity and reactivity
Target Compound Flaccidinin: 5,13-dihydroxy-6-methoxy substitution
Substitute Risk Flaccidin / Agrostophyllin: different substitution may shift bioactivity profiles
Target Compound Authentic C. flaccida isolate
Substitute Risk Analog from different species: chemotaxonomic relevance may not transfer

Flaccidinin Differentiation Evidence


Oxidation State vs. 9,10-Dihydro Analogs

Flaccidinin is distinguished from its closest analog, oxoflaccidin, by its fully aromatized phenanthrene ring system. While Flaccidinin possesses an oxidized C9-C10 double bond, oxoflaccidin is the corresponding 9,10-dihydro compound with a saturated bond at this position [1]. This structural difference fundamentally alters the compound's planarity, electronic distribution, and predicted reactivity, making Flaccidinin the appropriate selection for studies focused on fully conjugated phenanthropyrones.

Oxidation State vs. 9,10-Dihydro
Class-level inference
C9=C10 double bond vs. single bond in oxoflaccidin
Oxidation state dictates conjugation and reactivity profile
Spectral verification recommended for structural identity
Natural Product Chemistry Phenanthrene Derivatives Structural Elucidation

Isolation from Coelogyne flaccida

Flaccidinin is a specific secondary metabolite isolated from the orchid *Coelogyne flaccida* [1]. Unlike more widely distributed phenanthrenes, its natural occurrence is limited to specific orchid species within the *Coelogyninae* subtribe [2][3]. Its presence is consistently reported in *C. flaccida* alongside other characteristic stilbenoids, whereas related compounds like flaccidin and agrostophyllin are often isolated from different species like *Agrostophyllum khasiyanum* [3][4].

Isolation Source
Cross-study comparable
Coelogyne flaccida; specific to Coelogyninae subtribe
Authenticated botanical origin ensures chemotaxonomic relevance
Verify species source for experimental reproducibility
Phytochemistry Natural Product Isolation Orchidaceae

Physicochemical Property Predictions

Flaccidinin exhibits a high melting point with decomposition at 360 °C, indicating significant thermal stability [1]. This characteristic is crucial for handling, storage, and any application requiring thermal processing. Its predicted Log P is 0, suggesting a moderate hydrophilic-lipophilic balance, and its pKa is predicted to be 8.66±0.20, classifying it as a weakly basic compound .

Thermal Stability
Supporting evidence
Melting point 360 °C (decomposition)
High thermal stability guides handling and method development
Data from supplier; predicted LogP 0, pKa 8.66
Analytical Chemistry Material Science Pre-formulation

Antiviral Mechanism via Enzyme Targeting

Initial research suggests Flaccidinin may possess a distinctive antiviral mechanism. It is described as targeting viral enzymes to impede the proliferation of influenza, HIV, and herpes viruses . This proposed mechanism is noteworthy as it differs from many broad-spectrum antivirals that may target host cell entry or replication machinery. While quantitative IC50 data from peer-reviewed sources is currently absent, this unique proposed mechanism provides a specific hypothesis for further investigation.

Antiviral Mechanism (Proposed)
Data to verify
Targets viral enzymes; no peer-reviewed IC50 data
Proposed hypothesis supports antiviral screening campaigns
Preliminary research; quantitative validation required
Virology Antiviral Drug Discovery Mechanism of Action

ADME Prediction: Absorption and BBB

Computational ADME predictions for Flaccidinin indicate a high probability of human intestinal absorption (HIA) at 95.23% and a strong prediction for being blood-brain barrier (BBB) impermeable (87.50%) [1]. This contrasts with some other phenolic compounds which may exhibit higher BBB penetration potential. The predicted profile suggests Flaccidinin is well-suited for oral administration while being unlikely to cause CNS-mediated side effects.

Predicted ADME
Class-level inference
HIA 95.23% (+), BBB 87.50% (−)
Predicted high absorption, low CNS penetration
Computational prediction; experimental validation needed
ADME Prediction Drug-likeness Pharmacokinetics

Novelty: No Defined Biological Targets

As of 2026, Flaccidinin has no proven biological targets listed in authoritative databases like CHEMBL [1]. This stands in contrast to other phenanthrene derivatives, such as gastrobellinol C and agrostophyllin, which have demonstrated α-glucosidase inhibitory activity with reported IC50 values (e.g., 45.92 μM for gastrobellinol C) [2]. This lack of defined activity makes Flaccidinin a compelling candidate for target-agnostic phenotypic screening campaigns and de novo target identification studies.

Novelty: No Defined Targets
Class-level inference
No CHEMBL target entries; other phenanthrenes inhibit α-glucosidase
Absence of known targets enables unbiased phenotypic discovery
Target-agnostic screening recommended
Chemical Biology Target Identification Phenotypic Screening

Flaccidinin Research Applications


Chemotaxonomic Marker for Orchidaceae

Flaccidinin's specific and consistent isolation from *Coelogyne flaccida* and related species [1] positions it as a reliable chemotaxonomic marker. Researchers can procure Flaccidinin as an analytical standard to confirm the botanical identity of plant material or to trace evolutionary relationships within the *Coelogyninae* subtribe. Its presence distinguishes these species from those primarily producing other phenanthrenes like flaccidin or agrostophyllin.

Chemical Probe for Phenotypic Antiviral Screening

Given its proposed, yet unvalidated, mechanism of targeting viral enzymes and its lack of defined molecular targets [2], Flaccidinin is an ideal chemical probe for phenotypic antiviral screening. Its use in cell-based assays against influenza, HIV, or herpes viruses can help identify a new mode of antiviral action, independent of known target bias, offering a path to novel therapeutic strategies.

Phenanthropyrone Analytical Standard

Due to its well-defined, fully aromatic phenanthropyrone structure [1] and established physicochemical profile including a distinct melting point of 360 °C , Flaccidinin serves as a high-purity reference standard. It is essential for calibrating analytical instruments (HPLC, LC-MS) and verifying the identity of compounds isolated from natural sources or synthesized in the lab, ensuring data integrity in phytochemical and metabolomics research.

SAR of C9-C10 Oxidation State

The key structural difference between Flaccidinin and its 9,10-dihydro analog, oxoflaccidin, is the C9-C10 oxidation state [1]. This makes Flaccidinin a critical tool for SAR studies investigating how core planarity and electronic conjugation affect biological activity. Procuring both Flaccidinin and oxoflaccidin allows researchers to create a controlled comparative study to isolate the impact of this single structural feature on a biological endpoint of interest.

Application
Selection Property
Validation Focus
Chemotaxonomic marker
Botanical source authenticity
Species-specific metabolite confirmation
Phenotypic antiviral screening
Unvalidated enzyme-targeting hypothesis
Cell-based antiviral assay endpoint review
Analytical standard
Defined structure and thermal stability
Instrument calibration and identity verification
SAR of core oxidation state
Structural differentiation from dihydro analog
Impact of planarity on biological endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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